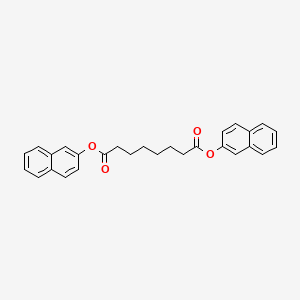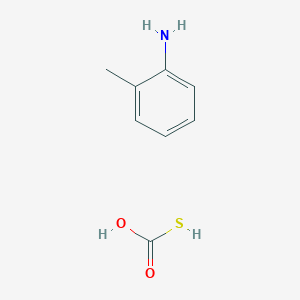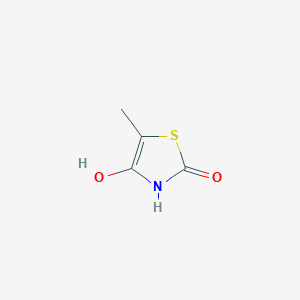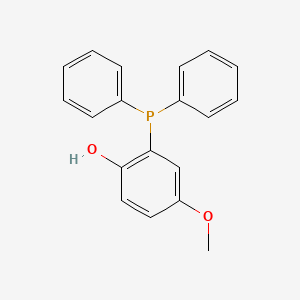
Dinaphthalen-2-yl octanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinaphthalen-2-yl octanedioate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of two naphthalene rings attached to an octanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl octanedioate typically involves the esterification of octanedioic acid (also known as suberic acid) with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dinaphthalen-2-yl octanedioate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Formation of dinaphthalen-2-yl octanediol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Dinaphthalen-2-yl octanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of dinaphthalen-2-yl octanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, influencing their function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohols and acids, which may have distinct biological activities.
Comparaison Avec Des Composés Similaires
Dinaphthalen-2-yl octanedioate can be compared with other similar compounds such as:
Dinaphthalen-2-yl butanedioate: Similar structure but with a shorter aliphatic chain.
Dinaphthalen-2-yl hexanedioate: Intermediate chain length between butanedioate and octanedioate.
Dinaphthalen-2-yl decanedioate: Longer aliphatic chain, potentially affecting its physical and chemical properties.
Propriétés
Numéro CAS |
142348-37-6 |
|---|---|
Formule moléculaire |
C28H26O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
dinaphthalen-2-yl octanedioate |
InChI |
InChI=1S/C28H26O4/c29-27(31-25-17-15-21-9-5-7-11-23(21)19-25)13-3-1-2-4-14-28(30)32-26-18-16-22-10-6-8-12-24(22)20-26/h5-12,15-20H,1-4,13-14H2 |
Clé InChI |
LUPKRQIDVUTERH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCCCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)

![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)

